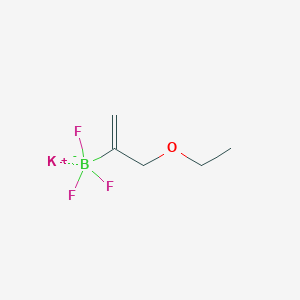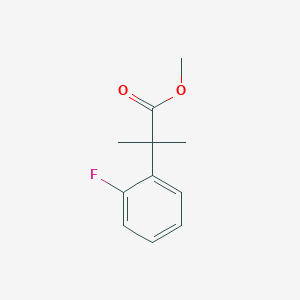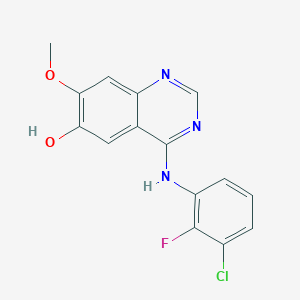
4-((3-氯-2-氟苯基)氨基)-7-甲氧基喹唑啉-6-醇
概述
描述
The compound “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group and an amino group attached to a chloro-fluoro substituted phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, a methoxy group (-OCH3), and an amino group (-NH2) attached to a phenyl ring that is substituted with a chlorine atom and a fluorine atom . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of similar compounds include a certain degree of water solubility, a specific melting point and boiling point, and reactivity with various chemical reagents .科学研究应用
Quinazoline derivatives, such as “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol”, have a wide range of applications in various scientific fields due to their significant biological activities . Here are some of the key applications:
1. Anticancer Quinazoline derivatives have been found to have potential therapeutic applications in cancer treatment . For example, several quinazoline derivatives are approved for antitumor clinical use, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
2. Anti-Inflammatory Quinazoline derivatives have been reported to exhibit anti-inflammatory properties . They can be used to treat conditions characterized by inflammation and pain.
3. Antimicrobial and Antifungal These compounds have shown antimicrobial and antifungal activities, making them useful in the treatment of various infections .
4. Antiviral Quinazoline derivatives have demonstrated antiviral properties, which could be beneficial in the development of new antiviral drugs .
5. Antihypertensive Quinazoline derivatives have been used as antihypertensive agents, helping to lower blood pressure .
6. Antimalarial These compounds have shown antimalarial activities, which could be useful in the fight against malaria .
7. Antidepressant Quinazoline derivatives have been found to possess antidepressant properties . They can be used in the treatment of various mood disorders.
8. Antidiabetic These compounds have shown potential in the treatment of diabetes . They can help regulate blood sugar levels.
9. Antitubercular Quinazoline derivatives have been used in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis.
10. Anticonvulsant These compounds have demonstrated anticonvulsant properties . They can be used in the treatment of epilepsy and other seizure disorders.
11. Muscle Relaxant Quinazoline derivatives can act as muscle relaxants . They can be used to relieve muscle spasms and pain.
12. Antiprotozoan These compounds have shown antiprotozoan activities . They can be used in the treatment of diseases caused by protozoan parasites.
安全和危害
未来方向
属性
IUPAC Name |
4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBZUFGPXJGXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-iodo-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B1426079.png)
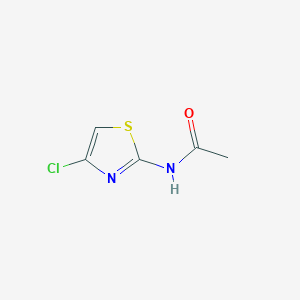
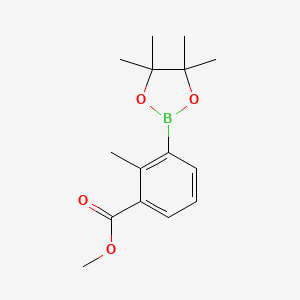
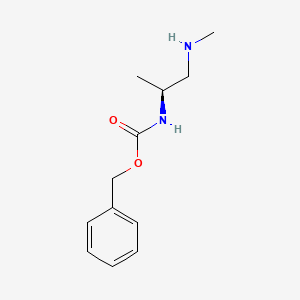
![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)
![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)
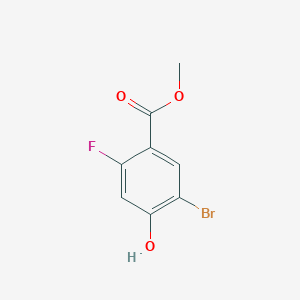
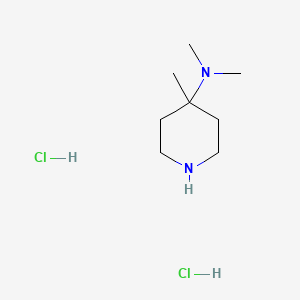
![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)
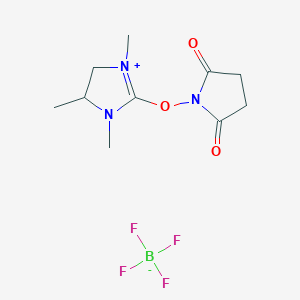
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
